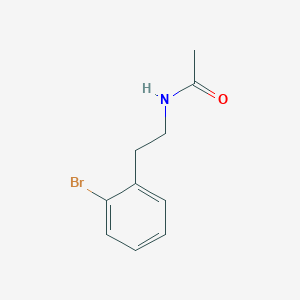
N-(2-bromophenethyl)acetamide
概要
説明
N-(2-bromophenethyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-bromophenethyl group
科学的研究の応用
N-(2-bromophenethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
将来の方向性
作用機序
N-(2-bromophenethyl)acetamide, also known as Acetamide, N-[2-(2-bromophenyl)ethyl]-, is a chemical compound with the molecular formula C10H12BrNO . The mechanism of action of this compound involves several steps, including target identification, interaction with the target, and the resulting biochemical changes.
Target of Action
It’s worth noting that similar compounds, such as n-acyl aromatic amino acids, have been found to interact with proteins like the aliphatic amidase expression-regulating protein .
Mode of Action
It’s suggested that the compound might undergo a free radical reaction with itself to form n,n-dibromoacetamide (ndba), followed by ionic addition of ndba to a double bond .
Biochemical Pathways
Related compounds, such as n-acyl aromatic amino acids, have been found to be involved in various biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-bromophenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromophenethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed in a suitable solvent such as dichloromethane or ethanol. The mixture is then stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-bromophenethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include phenethylamines or phenethyl alcohols.
Oxidation Reactions: Products include phenylacetic acid or phenylacetone.
Reduction Reactions: Products include 2-bromophenethylamine.
類似化合物との比較
N-(2-bromophenethyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-phenethylacetamide: Similar structure but with different substitution patterns on the phenyl ring.
N-(2-chlorophenethyl)acetamide: Chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(2-fluorophenethyl)acetamide: Fluorine atom instead of bromine, leading to different chemical and physical properties.
特性
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUNRPCFIIDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
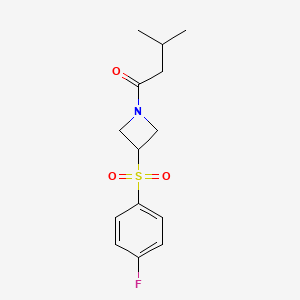
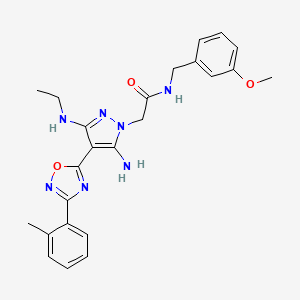

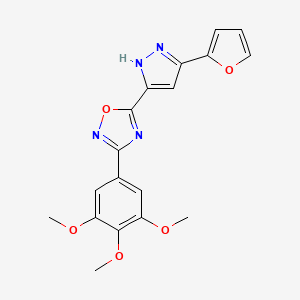
![3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
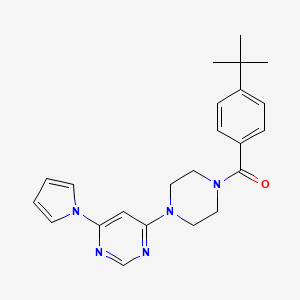
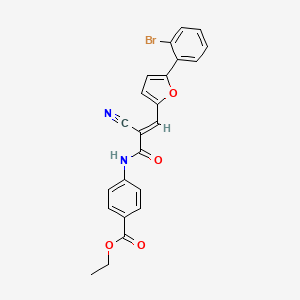
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)
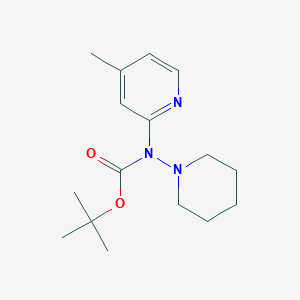
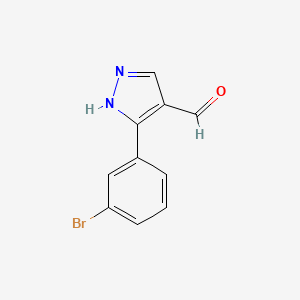
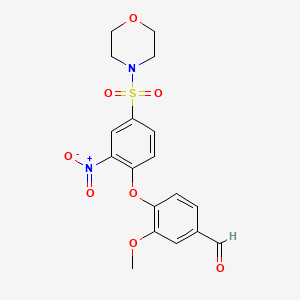
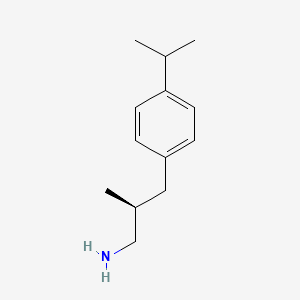
![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)
